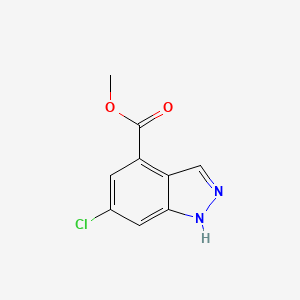

Methyl 6-chloro-1H-indazole-4-carboxylate

Overview

Description

“Methyl 6-chloro-1H-indazole-4-carboxylate” is a chemical compound with the CAS Number: 885519-72-2 . It has a molecular weight of 210.62 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of indazoles, including “this compound”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for “this compound” is1S/C9H7ClN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) . This code represents the molecular structure of the compound. Chemical Reactions Analysis

Indazoles, including “this compound”, can be synthesized through various reactions such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Antispermatogenic Agents

Methyl 6-chloro-1H-indazole-4-carboxylate and its derivatives have been explored for their potential as antispermatogenic agents. A study reported the synthesis and evaluation of a series of halogenated 1-benzylindazole-3-carboxylic acids, including derivatives similar to this compound, showing potent antispermatogenic activity (Corsi & Palazzo, 1976).

Anti-inflammatory and Analgesic Activities

Derivatives of this compound have been synthesized and evaluated for anti-inflammatory and analgesic activities. A study involving the synthesis of 1H-pyridin-4-yl-indazole-3-carboxylic acid and its derivatives from indazole-3-carboxylic acid methyl ester demonstrated significant anti-inflammatory and analgesic properties (Reddy et al., 2015).

Enthalpy of Formation Studies

Research on the enthalpy of formation for indazoles, including 1H-indazole-3-carboxylic acid and related compounds, provides valuable data for understanding the thermochemical properties of these molecules. A study reported the enthalpy of formation in condensed and gas phases for various indazole derivatives, comparing the results with computational findings (Orozco-Guareño et al., 2019).

Photophysical Studies

In another study, photophysical properties of matrix-isolated Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a compound structurally similar to this compound, were investigated using FTIR spectroscopy. This research contributes to understanding the behavior of these compounds under different light conditions (Lopes et al., 2011).

N-Acetylation Studies

The N-acetylation of derivatives similar to this compound was studied to understand the chemical behavior of these compounds. This research is important for designing and synthesizing new derivatives with specific properties (Dzygiel et al., 2004).

Safety and Hazards

“Methyl 6-chloro-1H-indazole-4-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

It is known that indazole derivatives, to which methyl 6-chloro-1h-indazole-4-carboxylate belongs, have a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .

Mode of Action

Indazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Indazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the wide range of biological activities associated with indazole derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .

Action Environment

Like all chemical compounds, its activity and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

Methyl 6-chloro-1H-indazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with enzymes such as phosphoinositide 3-kinase δ, which is involved in various cellular signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving phosphoinositide 3-kinase δ . By modulating the activity of this enzyme, this compound can affect gene expression and cellular metabolism. For instance, it may alter the expression of genes involved in cell growth and survival, leading to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active site of enzymes such as phosphoinositide 3-kinase δ, inhibiting its activity and thereby modulating downstream signaling pathways . This inhibition can lead to changes in gene expression, affecting various cellular processes. Additionally, this compound may interact with other proteins, influencing their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity, resulting in prolonged effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of enzyme activity and alterations in cellular processes . Toxic or adverse effects may be observed at very high doses, including potential damage to cellular structures and disruption of normal cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For instance, it may alter the activity of enzymes involved in energy production and utilization, leading to changes in cellular energy balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. For example, this compound may be transported into the cytoplasm or nucleus, where it can exert its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, affecting gene expression and cellular signaling pathways.

properties

IUPAC Name |

methyl 6-chloro-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYBKVQDMAREOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NNC2=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646201 | |

| Record name | Methyl 6-chloro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885519-72-2 | |

| Record name | Methyl 6-chloro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1371795.png)

![{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371796.png)

![1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone](/img/structure/B1371803.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B1371805.png)

![3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371806.png)

![3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1371809.png)

![[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol](/img/structure/B1371811.png)

![3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride](/img/structure/B1371814.png)

![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B1371817.png)